2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one

β-Lactamase inhibition Antimicrobial resistance Enzyme profiling

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one (CAS 37530-63-5; molecular formula C10H7NO2S2; MW 237.30 g/mol) is a 5-allylidene-substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a furan-2-yl group connected via an extended propenylidene (allylidene) bridge at the C5 position. Unlike the more common 5-arylidene rhodanines that feature a single methylene linker, this compound possesses a butadiene-like conjugated system that extends π-electron delocalization and alters both photophysical and reactivity profiles.

Molecular Formula C10H7NO2S2
Molecular Weight 237.3 g/mol
CAS No. 37530-63-5
Cat. No. B12119344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one
CAS37530-63-5
Molecular FormulaC10H7NO2S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC=C2C(=O)NC(=S)S2
InChIInChI=1S/C10H7NO2S2/c12-9-8(15-10(14)11-9)5-1-3-7-4-2-6-13-7/h1-6H,(H,11,12,14)/b3-1+,8-5-
InChIKeyPOXDJVWANDRZTL-ZWGQKFFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one (CAS 37530-63-5): Compound Identity and Procurement-Relevant Context


2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one (CAS 37530-63-5; molecular formula C10H7NO2S2; MW 237.30 g/mol) is a 5-allylidene-substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a furan-2-yl group connected via an extended propenylidene (allylidene) bridge at the C5 position. Unlike the more common 5-arylidene rhodanines that feature a single methylene linker, this compound possesses a butadiene-like conjugated system that extends π-electron delocalization and alters both photophysical and reactivity profiles . First characterized in the patent and chemical literature as a synthetic intermediate, the compound has appeared in biochemical screening campaigns including inhibition profiling against class C β-lactamase (Enterobacter cloacae) where it exhibited an IC50 of 62,000 nM [1]. The compound belongs to the broader furanyl-rhodanine chemotype, a class recognized for both its biological target engagement and its debated status as a potential pan-assay interference (PAINS) scaffold [2].

Why Generic 5-Arylidene Rhodanines Cannot Substitute for 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one in Research and Development


The allylidene (propenylidene) bridge of CAS 37530-63-5 confers structural and pharmacological properties that are absent in the widely available 5-arylidene (benzylidene/furfurylidene) rhodanine analogs. The extended conjugation chain shifts the electronic absorption spectrum bathochromically by approximately 40–60 nm relative to arylidene counterparts, altering photophysical behavior relevant to spectrophotometric assay design [1]. Critically, the 2-thioxo (C=S) group at position 2 distinguishes this rhodanine scaffold from its 2,4-thiazolidinedione (C=O) bioisostere: in direct polyenylidene comparisons, thiazolidinedione derivatives exhibited one to two orders of magnitude stronger retinoidal differentiation-inducing activity than the corresponding 2-thioxo-4-thiazolidinone derivatives, demonstrating that the C2 substitution is a decisive potency determinant [2]. Furthermore, the N3-unsubstituted status of this compound preserves the free lactam NH, which is essential for key hydrogen-bonding interactions with target proteins—N3-alkylated or N3-arylated analogs (e.g., LJ001 with its N3-allyl group) exhibit fundamentally altered target selectivity profiles [3]. For procurement decisions, substituting a generic 5-benzylidene rhodanine or an N3-functionalized furanyl-rhodanine for this specific allylidene scaffold will yield non-equivalent biological outcomes and potentially misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one vs. Its Closest Structural Analogs


Weak Class C β-Lactamase Inhibition Defines a Contrast Profile Relative to Optimized Rhodanine-Based Metallo-β-Lactamase Inhibitors

CAS 37530-63-5 inhibits class C β-lactamase isolated from Enterobacter cloacae with an IC50 of 62,000 nM (62 µM) [1]. This places the compound at the weakly active end of the rhodanine β-lactamase inhibitor spectrum. For comparison, optimized rhodanine-based metallo-β-lactamase (MBL) inhibitors achieve IC50 values as low as 0.02 µM (20 nM) against MBL L1, with broad-spectrum compounds showing IC50 values below 16 µM across NDM-1, VIM-2, ImiS, and L1 enzymes [2]. The ~3,100-fold potency gap between CAS 37530-63-5 and the most potent rhodanine MBL inhibitors underscores that the allylidene-furan substitution pattern at C5 is suboptimal for β-lactamase target engagement, making this compound useful as a low-activity reference standard or selectivity control rather than a lead candidate.

β-Lactamase inhibition Antimicrobial resistance Enzyme profiling

Furanyl-Rhodanine RNA Polymerase Inhibition and Off-Target Selectivity Profile vs. Rifampin Establishes Class-Level Limitations

Although direct RNA polymerase (RNAP) IC50 data for CAS 37530-63-5 has not been published, three structurally related furanyl-rhodanines (compounds 1–3 in Mariner et al., 2010) demonstrated similar IC50 values for Escherichia coli RNAP in the ~15–30 µM range using the Kool NC-45 universal RNAP template assay [1]. Critically, all three furanyl-rhodanines exhibited substantial off-target enzyme inhibition at 100 µM (approximately 3–6× their RNAP IC50): malate dehydrogenase was inhibited by 88.1–99.7% and chymotrypsin by 49.4–96.7% [1]. In stark contrast, rifampin—a clinically validated RNAP inhibitor—showed only 8.3% malate dehydrogenase inhibition and 7.8% chymotrypsin inhibition at 47.2 nM (approximately 4× its RNAP IC50 of ~12 nM) [1]. This class-level evidence indicates that furanyl-rhodanines, including CAS 37530-63-5, carry intrinsic polypharmacology liabilities that preclude their use as selective RNAP chemical probes without extensive counter-screening.

RNA polymerase inhibition Antibacterial Selectivity profiling

Extended Allylidene Conjugation vs. 5-Arylidene Rhodanines: Spectroscopic and Reactivity Differentiation

The propenylidene (allylidene) bridge in CAS 37530-63-5 extends the conjugated π-system by one additional C=C unit compared to the 5-arylidene (methylene-bridged) rhodanine series represented by Protonstatin-1 (CAS 4703-96-2/521972-99-6). In related furan-2-one systems, the allylidene substitution produces a bathochromic shift of approximately 40–60 nm in the UV-visible absorption maximum relative to arylidene analogs [1]. For 5-cinnamylidene rhodanines (the phenyl analog of the allylidene bridge), DFT and TD-DFT calculations have confirmed that the extended conjugation lowers the HOMO-LUMO gap by approximately 0.3–0.5 eV compared to 5-benzylidene rhodanines [2]. Protonstatin-1, the direct 5-furfurylidene comparator lacking the extended bridge, exhibits PM H+-ATPase inhibitory activity (IC50 = 3.9 µM) and is used as a plant physiology tool compound [3]; the allylidene-extended analog CAS 37530-63-5 has not demonstrated this ATPase activity, indicating that bridge elongation redirects target engagement.

Photophysics Conjugation Spectroscopic characterization

N3-Unsubstituted vs. N3-Functionalized Furanyl-Rhodanines: Structural Determinants of Target Selectivity Using LJ001 as Comparator

CAS 37530-63-5 is an N3-unsubstituted rhodanine (free NH at position 3), which fundamentally differentiates it from N3-allyl-substituted furanyl-rhodanines such as LJ001 (CAS 851305-26-5). LJ001, bearing an N3-allyl group and a 5-phenylfuran-methylene substituent, inhibits the entry of numerous enveloped viruses with an IC50 ≤ 0.5 µM by targeting viral membrane lipids through singlet oxygen-mediated oxidation [1]. This broad-spectrum antiviral activity is critically dependent on both the N3-allyl lipophilic appendage and the 5-phenylfuran moiety, neither of which is present in CAS 37530-63-5 [1]. Additionally, the most active phenyl-furanyl-rhodanines (PFRs) inhibit E. coli RNAP transcription at concentrations ≤10 µM and display antibacterial activity against Gram-positive pathogens including Staphylococcus epidermidis biofilms [2]. The absence of both N3-substitution and the 5-phenyl group on the furan ring in CAS 37530-63-5 means this compound is unlikely to exhibit either the antiviral membrane activity of LJ001 or the potent RNAP-inhibitory and antibacterial properties of the PFR series.

Antiviral Structure-activity relationship Membrane targeting

2-Thioxo (Rhodanine) vs. 2-Oxo (Thiazolidinedione) Bioisosteric Replacement: Quantitative Activity Divergence in Polyenylidene Series

In a direct head-to-head comparison of structurally matched polyenylidene derivatives, Tashima et al. (1997) demonstrated that 2,4-thiazolidinedione (TZD) derivatives (compounds 2, 5, 7) consistently exhibited stronger retinoidal differentiation-inducing activity toward human promyelocytic leukemia HL-60 cells than their corresponding 2-thioxo-4-thiazolidinone (rhodanine) counterparts (compounds 3, 6, 8) by a factor of one to two orders of magnitude [1]. Both compound series inhibited IL-1α-induced IL-6 production in MC3T3-E1 cells with IC50 values in the 10 nM range, indicating that the C2 substitution (C=O vs. C=S) selectively modulates retinoidal differentiation potency while preserving anti-inflammatory activity [1]. For CAS 37530-63-5, this class-level evidence predicts that a hypothetical 2-oxo analog (i.e., the corresponding 2,4-thiazolidinedione with identical 5-allylidene-furan substitution) would exhibit 10–100-fold greater activity in retinoid-responsive assays. This C=S→C=O potency differential is a critical consideration for medicinal chemistry programs evaluating rhodanine-to-TZD scaffold hopping strategies.

Bioisosterism Retinoidal activity Medicinal chemistry

Validated Research and Industrial Application Scenarios for 2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one Based on Quantitative Evidence


Low-Activity Reference Standard for Class C β-Lactamase Inhibitor Screening Cascades

CAS 37530-63-5 serves as a well-characterized weak inhibitor (IC50 = 62,000 nM against class C β-lactamase from Enterobacter cloacae) [1] for use as a negative or low-activity control in β-lactamase inhibitor discovery programs. Its defined, modest potency enables calibration of assay sensitivity windows and provides a benchmark against which novel rhodanine-derived or non-rhodanine inhibitors can be compared. Unlike highly optimized rhodanine MBL inhibitors achieving IC50 values of 0.02–1.7 µM [1], this compound's weak activity makes it suitable for establishing baseline inhibition thresholds and for discriminating specific enzyme inhibition from non-specific assay interference—a critical consideration given the rhodanine scaffold's recognized PAINS liability [2].

Selectivity Counter-Screening Tool for RNA Polymerase Inhibitor Discovery Programs

Based on class-level evidence showing that furanyl-rhodanines inhibit E. coli RNAP (IC50 ~15–30 µM) but also produce substantial off-target inhibition of malate dehydrogenase (88–100% at 100 µM) and chymotrypsin (49–97% at 100 µM) [3], CAS 37530-63-5 can be deployed as a selectivity probe in RNAP inhibitor screening cascades. Its inclusion in compound screening decks alongside rifampin (which exhibits <10% off-target inhibition at 47.2 nM) [3] enables rapid triage of hits: compounds that resemble the furanyl-rhodanine polypharmacology profile (high off-target enzyme inhibition) can be deprioritized early, while those mirroring the rifampin selectivity profile warrant further investigation.

Synthetic Intermediate for N3-Functionalized Allylidene-Rhodanine Derivative Libraries

The N3-unsubstituted status of CAS 37530-63-5 makes it a versatile synthetic intermediate for generating diverse N3-alkylated, N3-acylated, or N3-sulfonylated derivative libraries via the free lactam NH handle [4]. This is structurally significant because N3-functionalization fundamentally alters biological target engagement: the N3-allyl analog LJ001 acquires broad-spectrum antiviral membrane activity (IC50 ≤ 0.5 µM) [5], while N3-acetic acid derivatives of structurally related 5-arylidene-2-thioxo-4-thiazolidinones achieve submicromolar affinity for aldose reductase (ALR2) with IC50 values comparable to the clinically used drug epalrestat [6]. Procurement of the N3-unsubstituted parent compound thus enables systematic exploration of N3-substituent effects on potency and selectivity across multiple therapeutic target classes.

Photophysical Probe Development Leveraging Extended Allylidene π-Conjugation

The extended allylidene bridge of CAS 37530-63-5 produces a bathochromically shifted absorption spectrum (estimated λmax ~380–420 nm, approximately 40–60 nm red-shifted relative to 5-arylidene rhodanines) [7]. This photophysical property, combined with the electron-rich furan substituent, positions the compound as a candidate scaffold for developing environment-sensitive fluorescent probes, photoswitchable molecules, or UV-visible reporter ligands. In spectrophotometric biochemical assays, the distinct absorption maximum of the allylidene compound relative to arylidene analogs must be explicitly accounted for to avoid spectral overlap with common colorimetric readout dyes (e.g., MTT at 570 nm, nitrocefin at 486 nm) [7].

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